1D-myo-Inositol 1,4,5,6-tetrakisphosphate

説明

1D-myo-Inositol 1,4,5,6-tetrakisphosphate is an inositol polyphosphate that plays a key role in receptor-mediated cell signaling events . It is produced acutely in response to a receptor-independent process, such as the infection of intestinal epithelial cells .

Synthesis Analysis

The synthesis of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate involves several steps. It is produced from L-quebrachitol . The enzyme inositol-tetrakisphosphate 1-kinase catalyzes the chemical reaction where ATP and 1D-myo-inositol 3,4,5,6-tetrakisphosphate are the substrates, and the products are ADP and 1D-myo-inositol 1,3,4,5,6-pentakisphosphate .Molecular Structure Analysis

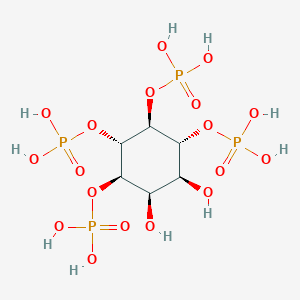

The molecular structure of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate is represented by the linear formula C6H8O18P4K8 . Its molecular weight is 804.80 .Chemical Reactions Analysis

The chemical reactions involving 1D-myo-Inositol 1,4,5,6-tetrakisphosphate are complex. It is involved in lipid signaling pathways and has been shown to antagonize the negative regulation of calcium-mediated chloride secretion by epidermal growth factor .Physical And Chemical Properties Analysis

The physical and chemical properties of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate include a storage temperature of -20°C . It is a non-combustible solid .科学的研究の応用

Synthesis and Derivatives

- Synthesis and Membrane-Permeant Derivatives : D-myo-inositol 1,4,5,6-tetrakisphosphate and its analogues have been synthesized with modifications to the hydroxy groups. These derivatives are converted to uncharged, bioactivatable acetoxymethyl esters (Roemer et al., 1995).

- Enzyme Kinase Activity : An enzyme in murine bone macrophages can synthesize myo-inositol pentakisphosphate from myo-inositol tetrakisphosphate fractions, suggesting the existence of a kinase that phosphorylates L-myo-inositol 1,4,5,6-tetrakisphosphate (Stephens et al., 1988).

Biological Functions and Mechanisms

- Cell Signalling : Inositol 1,3,4,5-tetrakisphosphate, similar in structure to 1D-myo-Inositol 1,4,5,6-tetrakisphosphate, is likely to be a second messenger and could be the precursor of inositol 1,4,5-trisphosphate (Batty et al., 1985).

- Regulation of Chloride Channels : D-myo-Inositol 3,4,5,6-tetrakisphosphate selectively blocks epithelial calcium-activated chloride channels, suggesting a potential therapeutic application for conditions like diabetic nephropathy and cystic fibrosis (Ismailov et al., 1996).

特性

IUPAC Name |

[(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVYFOANPDTYBY-YORTWTKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-myo-Inositol 1,4,5,6-tetrakisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1D-myo-Inositol 1,4,5,6-tetrakisphosphate | |

CAS RN |

109837-24-3 | |

| Record name | D-myo-Inositol 1,4,5,6-tetrakisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)